molecular formula C35H46ClN5O9S B14800373 tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Cat. No.: B14800373
M. Wt: 748.3 g/mol
InChI Key: XRWSZZJLZRKHHD-WJNZDUMXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of asunaprevir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the acylsulfonamide moiety and the incorporation of the isoquinoline-based P2* element . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of asunaprevir follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Asunaprevir undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of asunaprevir include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from the reactions of asunaprevir include its oxidized metabolites, which are primarily excreted via the liver . These metabolites retain some antiviral activity but are generally less potent than the parent compound.

Properties

Molecular Formula

C35H46ClN5O9S

Molecular Weight

748.3 g/mol

IUPAC Name

tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19?,21?,25?,27?,35-/m1/s1

InChI Key

XRWSZZJLZRKHHD-WJNZDUMXSA-N

Isomeric SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)N[C@@]2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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